REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([Cl:13])=[CH:6][C:5]=1[NH:14]C(=O)C.S(=O)(=O)(O)O>>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([Cl:13])=[CH:6][C:5]=1[NH2:14]
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Name
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2-acetylamino-4-chloro-5-nitrobenzoic acid methyl ester
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Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])Cl)NC(C)=O)=O
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux on an oil bath
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid dissolved in 200 mL ethyl acetate
|
Type
|
WASH
|
Details
|
This was then washed with 10% sodium bicarbonate (2×100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The concentrate was recrystallized from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])Cl)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |